molecular formula C13H10F3NO3 B12327916 ethyl 4-oxo-6-(trifluoromethyl)-3H-quinoline-3-carboxylate

ethyl 4-oxo-6-(trifluoromethyl)-3H-quinoline-3-carboxylate

Cat. No.: B12327916
M. Wt: 285.22 g/mol
InChI Key: PZKUGCLTNOGYQD-UHFFFAOYSA-N
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Description

Ethyl 4-oxo-6-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylate is a synthetic organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a trifluoromethyl group, which imparts unique chemical and physical properties. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-oxo-6-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylate typically involves the condensation of ethyl 2,4-dioxopentanoate with ethyl trifluoroacetate in the presence of sodium ethoxide (NaOEt). The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the desired quinoline derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-oxo-6-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming hydroquinoline derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like Grignard reagents and organolithium compounds can facilitate substitution reactions.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Hydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

Ethyl 4-oxo-6-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 4-oxo-6-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-oxo-6-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylate is unique due to its quinoline core structure combined with a trifluoromethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C13H10F3NO3

Molecular Weight

285.22 g/mol

IUPAC Name

ethyl 4-oxo-6-(trifluoromethyl)-3H-quinoline-3-carboxylate

InChI

InChI=1S/C13H10F3NO3/c1-2-20-12(19)9-6-17-10-4-3-7(13(14,15)16)5-8(10)11(9)18/h3-6,9H,2H2,1H3

InChI Key

PZKUGCLTNOGYQD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C=NC2=C(C1=O)C=C(C=C2)C(F)(F)F

Origin of Product

United States

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